![molecular formula C9H14O2 B019254 7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene CAS No. 105018-99-3](/img/structure/B19254.png)
7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene is a chemical compound that has received significant attention from the scientific community due to its potential applications in various fields. This compound is commonly known as MDD and is a bicyclic compound that contains a spiro-ring and a dioxolane ring. MDD has been found to have several important properties, including anti-inflammatory, antimicrobial, and anticancer effects.
作用机制
The mechanism of action of MDD is not fully understood. However, it is believed that MDD exerts its effects by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to a reduction in inflammation, the growth of cancer cells, and the growth of certain microorganisms.
生化和生理效应
MDD has been found to have several important biochemical and physiological effects. One of the most important effects of MDD is its anti-inflammatory properties. MDD has been found to reduce inflammation by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response. MDD has also been found to have antimicrobial effects, which makes it a promising candidate for the treatment of bacterial and fungal infections. Additionally, MDD has been found to have anticancer effects, which makes it a promising candidate for the development of new cancer treatments.
实验室实验的优点和局限性
MDD has several advantages and limitations for lab experiments. One of the advantages of MDD is its potent effects, which makes it a promising candidate for the development of new drugs. Additionally, MDD is relatively easy to synthesize, which makes it a convenient compound for lab experiments. However, one of the limitations of MDD is its potential toxicity. MDD has been found to have toxic effects on certain cells and tissues, which may limit its use in certain experiments.
未来方向
There are several future directions for the research of MDD. One of the most important directions is the development of new drugs that are based on the structure of MDD. These drugs could be used to treat a variety of diseases, including inflammation, cancer, and microbial infections. Additionally, further research is needed to fully understand the mechanism of action of MDD and its potential toxic effects. This research could lead to the development of new compounds that have similar effects to MDD but with fewer toxic effects.
合成方法
The synthesis of MDD is a complex process that involves several steps. One of the most common methods for synthesizing MDD is through the reaction of 7-methoxy-1,4-dioxaspiro[4.5]dec-6-ene and iodomethane. This reaction results in the formation of MDD as the main product. Other methods for synthesizing MDD include the use of palladium-catalyzed reactions and the use of organometallic compounds.
科学研究应用
MDD has been found to have several important scientific research applications. One of the most important applications of MDD is in the field of drug discovery. MDD has been found to have potent anti-inflammatory, antimicrobial, and anticancer effects, which makes it a promising candidate for the development of new drugs.
属性
CAS 编号 |
105018-99-3 |
|---|---|
产品名称 |
7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene |
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC 名称 |
7-methyl-1,4-dioxaspiro[4.5]dec-6-ene |
InChI |
InChI=1S/C9H14O2/c1-8-3-2-4-9(7-8)10-5-6-11-9/h7H,2-6H2,1H3 |
InChI 键 |
LNSRBJBDTPPSHW-UHFFFAOYSA-N |
SMILES |
CC1=CC2(CCC1)OCCO2 |
规范 SMILES |
CC1=CC2(CCC1)OCCO2 |
同义词 |
1,4-Dioxaspiro[4.5]dec-6-ene, 7-methyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-3-[5-Tert-butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyrid-3-YL]-prop-2-enal](/img/structure/B19175.png)
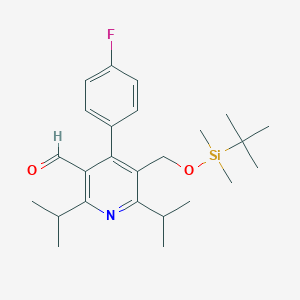
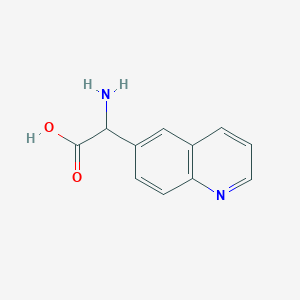

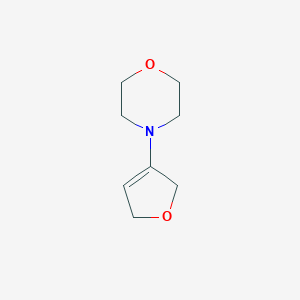
![2-[(4-Methylpiperazin-1-yl)methyl]aniline](/img/structure/B19190.png)

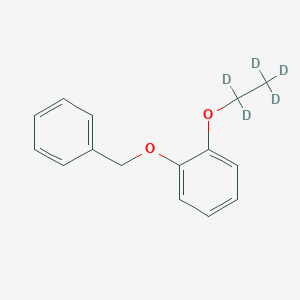
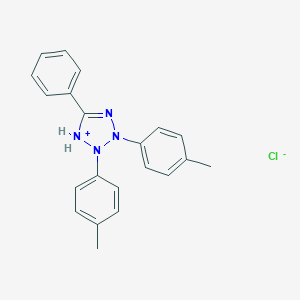
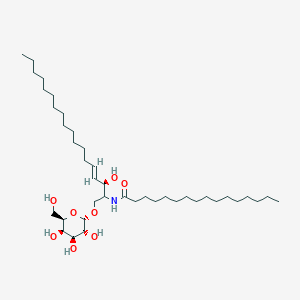
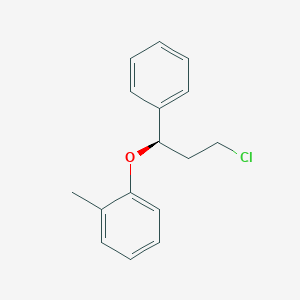
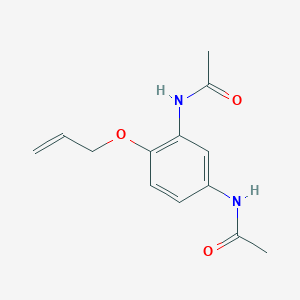
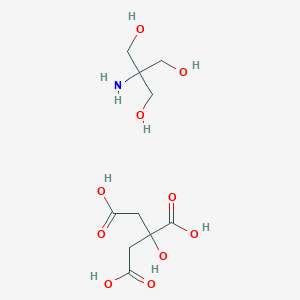
![1-[(1S)-3-Chloro-1-phenylpropoxy]-2-methylbenzene](/img/structure/B19207.png)